molecular formula C22H20N6O4S B2743257 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938824-83-0

4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Katalognummer: B2743257
CAS-Nummer: 938824-83-0
Molekulargewicht: 464.5
InChI-Schlüssel: YGHNYWLKGRKQDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide features a fused imidazo[2,1-f]purine core modified with a benzyl group at position 3, methyl groups at positions 1 and 7, and a benzenesulfonamide moiety at position 6.

Spectral characterization of such compounds typically employs NMR, UV, and mass spectrometry, as outlined in resources like Tables of Spectral Data for Structure Determination of Organic Compounds .

Eigenschaften

IUPAC Name

4-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-14-12-26-18-19(24-21(26)28(14)16-8-10-17(11-9-16)33(23,31)32)25(2)22(30)27(20(18)29)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H2,23,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHNYWLKGRKQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The preparation of 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multi-step synthesis procedures that include the formation of the imidazo[2,1-f]purine ring system followed by sulfonation. The initial steps often involve condensation reactions and cyclization under controlled temperatures and pH conditions. The subsequent sulfonation with benzenesulfonyl chloride under basic conditions leads to the final product.

Industrial Production Methods: : Industrial synthesis of this compound can be scaled up using batch or continuous flow methods, ensuring strict control over reaction parameters to maximize yield and purity. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: : This compound is known to undergo various chemical reactions including:

  • Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly utilizes reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, involving reagents such as alkyl halides for nucleophilic substitutions.

Common Reagents and Conditions: : The reactions of 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide commonly employ solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed: : Depending on the reaction conditions, major products may include sulfonamide derivatives with modified aromatic rings or imidazo[2,1-f]purine cores with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting specific cancer types. For instance, derivatives of benzenesulfonamide have been reported to exhibit significant anti-glioblastoma activity by inhibiting tropomyosin receptor kinase A (TrkA), a key player in glioblastoma progression. The structure-activity relationship (SAR) studies indicate that modifications on the sulfonamide moiety can enhance anticancer efficacy and selectivity against tumor cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in cancer metabolism and progression. For example, it can inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases and certain cancers . The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and offering neuroprotective effects.

Case Study: In Vitro Assays

In vitro assays conducted on synthesized derivatives indicated that compounds similar to 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide demonstrated potent antioxidant properties. These properties are crucial for reducing oxidative stress in cancer cells and improving therapeutic outcomes .

Toxicity Studies

Acute toxicity studies have been performed to evaluate the safety profile of related compounds. For example, one derivative exhibited a median lethal dose (LD50) of 300 mg/kg in animal models, suggesting a reasonable safety margin for further development . Such studies are essential for assessing the viability of these compounds as potential drug candidates.

Data Summary Table

Application AreaFindings/InsightsReference
Anticancer ActivityInhibits TrkA; effective against glioblastoma
Enzyme InhibitionAChE inhibition; potential neuroprotective effects
Toxicity StudiesLD50 of 300 mg/kg; acceptable safety profile

Wirkmechanismus

The mechanism by which 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific biochemical pathways by binding to active sites or altering protein configurations, thereby modulating cellular functions. The imidazo[2,1-f]purine core is particularly relevant in interacting with nucleic acids and proteins, influencing their biological activities.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound’s structural analogs can be categorized based on core modifications and substituent variations:

Table 1: Key Structural Analogues and Their Properties
Compound Name / ID Core Structure Key Substituents Reported Properties Source
Target Compound Imidazo[2,1-f]purine 3-benzyl, 8-benzenesulfonamide N/A (inferred solubility via sulfonamide) N/A
(S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-...) () Pyrimido[4,5-d]pyrimidine Benzylamino, isobutyl Purity: 96%; [α]D30 = +39.0
N-(2,3-dihydro-1H-inden-2-yl)-4-X-benzamide (B2-B10) () Benzamide Methoxy, halogen, cinnamamide Solubility varies with X (e.g., halogens > methoxy)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidine Benzenesulfonamide, fluorophenyl MP: 175–178°C; Mass: 589.1 (M++1)
1,7-Dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 796886-59-4) () Imidazo[2,1-f]purine 8-phenethyl Commercial availability; no bioactivity data
Key Observations :

The imidazo-purine core in the target compound and suggests shared adenosine receptor targeting, as seen in related xanthine derivatives .

Substituent Effects: Benzenesulfonamide Group: Present in both the target compound and , this group enhances aqueous solubility and may facilitate hydrogen bonding with target proteins . Benzyl vs. Phenethyl: The target compound’s 3-benzyl group (vs. Halogen vs. Methoxy: demonstrates that halogenated benzamides (e.g., B5–B8) exhibit higher solubility than methoxy-substituted analogs due to electron-withdrawing effects .

Physicochemical and Pharmacokinetic Inferences

  • Solubility: The benzenesulfonamide moiety likely improves solubility compared to non-sulfonamide analogs (e.g., ), aligning with trends in high-performance polymer solubility () .
  • Thermal Stability : The target compound’s melting point may resemble ’s pyrazolo-pyrimidine derivative (175–178°C), given structural similarities .
  • Spectral Characterization : As per and , NMR and mass spectrometry would confirm regiochemistry and purity, critical for reproducibility .

Biologische Aktivität

The compound 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound belongs to a class of purine derivatives and features a unique imidazo[2,1-f]purine structure. The presence of a benzenesulfonamide moiety enhances its solubility and may influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antiproliferative Activity : Research indicates that derivatives of purine compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown effectiveness against colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines at specific concentrations (e.g., 10 µM) .
  • Inhibition of Angiogenesis : The compound may inhibit angiogenesis, a critical process in tumor growth and metastasis. This is particularly relevant as angiogenesis is mediated by factors such as thymidine phosphorylase (TP), which the compound may target .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Thymidine Phosphorylase Inhibition : By inhibiting TP, the compound can disrupt the conversion of thymidine into thymine and 2′-deoxy-D-ribose 1-phosphate, thereby potentially reducing tumor growth and angiogenesis .
  • Docking Studies : Molecular docking studies suggest that the compound interacts favorably with active sites on target proteins involved in cancer progression. These interactions may lead to enhanced stability and efficacy in inhibiting target enzymes .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

StudyFindings
MDPI (2021)Demonstrated significant antiproliferative effects against multiple cancer cell lines; identified as a promising scaffold for further drug development targeting TP .
DrugBankClassified the compound as an experimental small molecule with potential therapeutic applications; further research needed to establish clinical relevance .
PubChemProvided structural data supporting its classification as a purine derivative with unique chemical properties that may enhance biological activity .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

  • Answer : The compound contains an imidazo[2,1-f]purine core fused with a benzenesulfonamide group, a benzyl substituent, and dimethyl groups at positions 1 and 7. Structural confirmation involves:

  • X-ray crystallography for absolute configuration (e.g., as in for analogous quinazoline derivatives) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to assign protons and carbons, particularly distinguishing dihydroimidazole and dioxo moieties .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

  • Answer : Synthesis typically involves:

  • Cyclization : Formation of the imidazo[2,1-f]purine core via condensation of aminopyrimidine derivatives with diketones or α-keto acids under reflux in polar aprotic solvents (e.g., DMF) .
  • Sulfonamide coupling : Introduction of the benzenesulfonamide group via nucleophilic substitution or Mitsunobu reactions .
  • Key intermediates include the imidazo-purine precursor and the sulfonyl chloride derivative .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

  • Answer :

  • HPLC with UV/Vis detection (C18 columns, gradient elution) to quantify impurities (<0.5% threshold) .
  • FT-IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹) .
  • Elemental analysis for C, H, N, S content validation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Answer :

  • Factor screening : Identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) using Plackett-Burman designs .
  • Response surface methodology (RSM) : Optimize conditions (e.g., 70–90°C, 12–24 hr reaction time) to maximize yield while minimizing byproducts .
  • Case study : demonstrates DoE for flow-chemistry optimization, applicable to continuous synthesis of intermediates .

Q. How can contradictions in reported bioactivity data across studies be resolved?

  • Answer :

  • Replication studies : Standardize assay conditions (e.g., cell lines, enzyme concentrations) to isolate compound-specific effects .
  • Meta-analysis : Compare structural analogs (e.g., ’s tetrahydrobenzothieno-pyrimidine derivatives) to identify substituent-dependent trends .
  • Impurity profiling : Assess if epimeric mixtures (e.g., as in ) or residual solvents skew bioactivity .

Q. What in silico methods predict target interactions and selectivity?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model binding to adenosine receptors (e.g., A₂A) based on imidazo-purine scaffolds .
  • Molecular dynamics (MD) simulations : Evaluate stability of sulfonamide-enzyme complexes (e.g., carbonic anhydrase) over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for kinase inhibition .

Q. What strategies address challenges in impurity profiling during scale-up?

  • Answer :

  • LC-MS/MS : Identify trace byproducts (e.g., diastereomers or oxidation products) with <0.1% detection limits .
  • Crystallization control : Adjust solvent polarity (e.g., ethanol/water mixtures) to suppress epimerization () .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate stability .

Methodological Considerations

  • Spectral Data Interpretation : For complex NMR splitting patterns (e.g., diastereotopic protons in the dihydroimidazole ring), use 2D-NOESY to resolve spatial proximities .
  • Solubility Optimization : Use Hansen solubility parameters ( ) to select co-solvents (e.g., PEG-400) for in vivo assays .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone sites (e.g., the dioxo moiety) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.